molecular formula C12H22O2Si2 B146960 1,4-Bis(methoxydimethylsilyl)benzene CAS No. 131182-68-8

1,4-Bis(methoxydimethylsilyl)benzene

Cat. No. B146960
M. Wt: 254.47 g/mol
InChI Key: VQECZZRUEDMVCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1,4-bis(methoxydimethylsilyl)benzene has been explored through various chemical reactions. For instance, the Knoevenagel reaction was employed to synthesize photoluminescent phenylene vinylene oligomers, which are structurally related to 1,4-bis(methoxydimethylsilyl)benzene . Additionally, uncatalyzed condensations of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with different chlorides have been used to create functionalized diketoesters and diketosulfones . These methods highlight the versatility of 1,4-bis(methoxydimethylsilyl)benzene derivatives in synthesizing a range of compounds with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of compounds related to 1,4-bis(methoxydimethylsilyl)benzene has been determined through crystallographic studies. For example, the crystal and molecular structures of 4,4'-bis(dimethylhydroxysilyl)-biphenyl and m-bis(dimethylhydroxysilyl)benzene have been reported, providing insights into the arrangement of these molecules and the types of interactions that stabilize their structures, such as hydrogen bonds and C-H...π interactions .

Chemical Reactions Analysis

Chemical reactions involving 1,4-bis(methoxydimethylsilyl)benzene derivatives have been studied extensively. The synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes has been achieved through Diels-Alder or C-H activation reactions, demonstrating the reactivity of these compounds . Furthermore, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 has been investigated, revealing complex formation and suggesting a mechanism for ion formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(methoxydimethylsilyl)benzene derivatives have been explored in various studies. For instance, the photophysical characteristics of certain phenylene vinylene oligomers have been examined in different states, such as the liquid crystalline state and isotropic melt . Additionally, the electrochemical properties and absorption spectroscopy of a compound with ferrocenyl groups have been analyzed to understand the oxidation process and the oxidized states . These studies contribute to a deeper understanding of the properties of these compounds, which is essential for their potential applications.

Scientific Research Applications

Synthesis and Polymerization

  • Catalytic Polymerization : It serves as a novel initiator/transfer agent for cationic polymerizations, where its activation requires an excess of BCl3. This unique behavior suggests a complex formation between the ether and BCl3, as detailed in studies by Dittmer, Pask, & Nuyken (1992).

  • Poly(silphenylenesiloxane) Synthesis : Utilized in the sequential palladium-catalyzed polymerization of silphenylenesiloxane prepolymers, it's instrumental in synthesizing poly(silphenylenesiloxane)s with epoxy side functional groups, as shown in research by Xue & Kawakami (2007).

  • Formation of Mesoporous Organosilica : It acts as a precursor for mesoporous organosilica with crystal-like pore walls, providing a new route for the synthesis of mesoporous materials with bulky organic groups, as Kapoor et al. (2005) explored in their study (Kapoor, Inagaki, Ikeda, Kakiuchi, Suda, & Shimada, 2005).

  • Oxysilane Polymers Synthesis : Its derivatives are used in the synthesis of oxysilane polymers, showing significant potential in thermal properties and stability, as investigated by Pittman, Patterson, & Mcmanus (1976).

Photoluminescence and Electronic Properties

  • Photoluminescent Properties : Derivatives of 1,4-Bis(methoxydimethylsilyl)benzene have been synthesized, showing high photoluminescence. This characteristic could be valuable in developing new photoluminescent materials, as Lowe & Weder (2002) describe in their work (Lowe & Weder, 2002).

  • Electronic Structure in Scintillation Process : Its novel derivatives are analyzed for their role as a wavelength shifter in liquid scintillators, offering insights into electronic structures in scintillation processes. Zheng et al. (2017) provide detailed analysis in their study (Zheng, Zhu, Bi, Xu, Zhang, Zhang, Li, & Zhang, 2017).

Miscellaneous Applications

  • Liquid Crystalline Properties : Studies reveal that compounds containing 1,4-Bis(methoxydimethylsilyl)benzene units display interesting liquid crystalline properties, with potential applications in the synthesis of polymeric systems leveraging both fluorescent properties and liquid crystalline states (Acierno, Concilio, Diodati, Iannelli, Piotto, & Scarfato, 2002).

  • Organic Silicon Monomer Analysis : It is used in developing methods for qualitative and quantitative analysis of silicone monomers, highlighting its significance in ensuring product quality in organic silicon monomer synthesis (Guo-jie, 2012).

Safety And Hazards

When handling 1,4-Bis(methoxydimethylsilyl)benzene, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2Si2/c1-13-15(3,4)11-7-9-12(10-8-11)16(5,6)14-2/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQECZZRUEDMVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619735
Record name (1,4-Phenylene)bis[methoxy(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(methoxydimethylsilyl)benzene

CAS RN

131182-68-8
Record name (1,4-Phenylene)bis[methoxy(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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